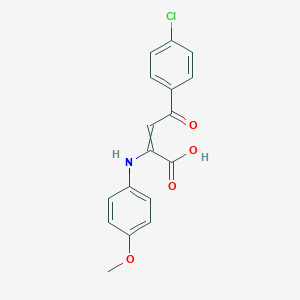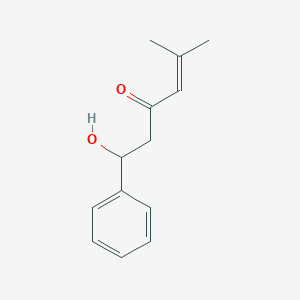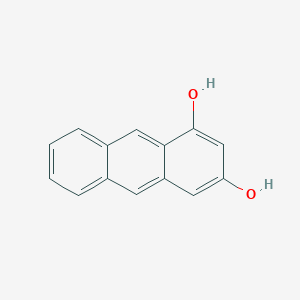
Anthracene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anthracene-1,3-diol is an organic compound derived from anthracene, which is an aromatic hydrocarbon consisting of three linearly fused benzene rings. This compound is characterized by the presence of two hydroxyl groups attached to the first and third positions of the anthracene ring. This compound is of interest due to its unique photophysical and photochemical properties, making it relevant in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of anthracene-1,3-diol typically involves the hydroxylation of anthracene derivatives. One common method is the direct hydroxylation of anthracene using strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. Another approach involves the use of metal-catalyzed reactions, such as palladium-catalyzed hydroxylation, which provides a more selective and efficient route to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxylation processes using continuous flow reactors to ensure consistent product quality and yield. The choice of oxidizing agents and catalysts, as well as reaction conditions, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Anthracene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form dihydroxyanthracene derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride under mild conditions.
Substitution: Halogenating agents like thionyl chloride or alkylating agents under basic conditions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroxyanthracene derivatives.
Substitution: Halogenated or alkylated anthracene derivatives.
Scientific Research Applications
Anthracene-1,3-diol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various anthracene derivatives with unique photophysical properties.
Biology: Investigated for its potential antimicrobial and anti-inflammatory activities.
Medicine: Explored for its potential use in photodynamic therapy and as a fluorescent probe for bioimaging.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other organic electronic materials.
Mechanism of Action
The mechanism of action of anthracene-1,3-diol involves its interaction with molecular targets through its hydroxyl groups. These interactions can lead to the formation of reactive oxygen species (ROS) under certain conditions, which can exert antimicrobial or anti-inflammatory effects. The compound’s photophysical properties also enable it to act as a photosensitizer in photodynamic therapy, where it generates ROS upon light activation to induce cell damage in targeted tissues.
Comparison with Similar Compounds
Similar Compounds
Anthracene-1,4-diol: Similar structure with hydroxyl groups at the first and fourth positions.
Anthracene-2,3-diol: Hydroxyl groups at the second and third positions.
9,10-Dihydroxyanthracene: Hydroxyl groups at the ninth and tenth positions.
Uniqueness
Anthracene-1,3-diol is unique due to the specific positioning of its hydroxyl groups, which influences its chemical reactivity and photophysical properties. This positioning allows for distinct interactions with molecular targets and different reaction pathways compared to other anthracene diols.
Properties
CAS No. |
433714-11-5 |
|---|---|
Molecular Formula |
C14H10O2 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
anthracene-1,3-diol |
InChI |
InChI=1S/C14H10O2/c15-12-6-11-5-9-3-1-2-4-10(9)7-13(11)14(16)8-12/h1-8,15-16H |
InChI Key |
DHIZTSNACBVYPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=C(C=C3O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


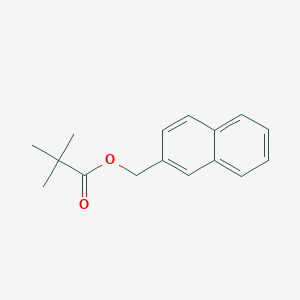
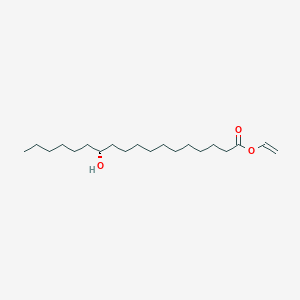
![Silane, [2-[(4-ethynylphenyl)thio]ethyl]trimethyl-](/img/structure/B14243388.png)
![6-Pyridin-2-yl-6,12-dihydrobenzimidazolo[1,2-c]quinazoline](/img/structure/B14243393.png)
![3-(tert-pentyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B14243395.png)

![2,2'-[(2,5-Diiodo-1,4-phenylene)bis(oxy)]diacetic acid](/img/structure/B14243401.png)
![[3-(Hydroxyamino)-3-oxopropyl]phosphonic acid](/img/structure/B14243406.png)
![7-Methoxy-7-methyl-8-oxa-5,6-diazaspiro[3.4]oct-5-ene](/img/structure/B14243411.png)
![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-5-methylfuran-2(3H)-one](/img/structure/B14243417.png)
![benzyl N-[(2S)-3-bromo-2-hydroxypropyl]carbamate](/img/structure/B14243425.png)
![1-[2-(Furan-2-yl)-2-oxoethyl]-L-proline](/img/structure/B14243429.png)
